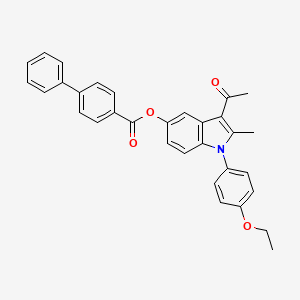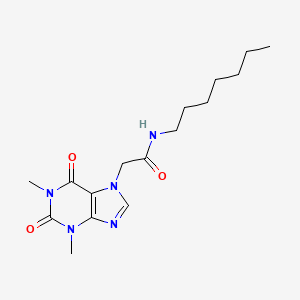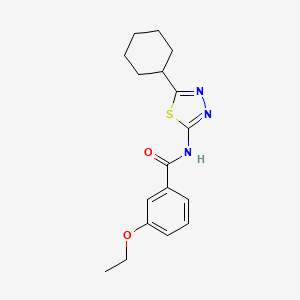![molecular formula C22H17ClN6OS B11677071 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11677071.png)
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}-N’-[(E)-3-吡啶基亚甲基]乙酰肼是一种复杂的有机化合物,属于三唑衍生物类。该化合物以其独特的结构为特征,包括一个三唑环、一个氯苯基基团和一个吡啶基亚甲基部分。
准备方法
合成路线和反应条件
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}-N’-[(E)-3-吡啶基亚甲基]乙酰肼的合成通常涉及多个步骤。一种常见的方法包括在特定条件下,将 4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-硫醇与 N’-(3-吡啶基亚甲基)乙酰肼反应。该反应通常在碱(如氢氧化钠或碳酸钾)和适当溶剂(如乙醇或二甲基亚砜)存在下进行。然后将反应混合物加热,以促进所需产物的形成。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程需要优化反应条件,以确保高产率和纯度。这包括精确控制温度、溶剂选择和反应时间。此外,可能采用重结晶或色谱等纯化技术来分离最终产物。
化学反应分析
反应类型
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}-N’-[(E)-3-吡啶基亚甲基]乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中氯苯基基团可以被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢在酸性介质中。
还原: 硼氢化钠在甲醇中。
取代: 胺或硫醇等亲核试剂在碱存在下。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生亚砜或砜,而还原可能导致形成相应的醇或胺。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 对其作为抗菌或抗真菌剂的潜力进行了研究。
医药: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定性能的新材料。
作用机制
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}-N’-[(E)-3-吡啶基亚甲基]乙酰肼的作用机制涉及其与特定分子靶标的相互作用。三唑环和吡啶基亚甲基部分被认为在其生物活性中起着至关重要的作用。该化合物可能抑制某些酶或干扰细胞通路,导致观察到的效果。需要进一步研究来阐明所涉及的确切分子靶标和通路。
相似化合物的比较
类似化合物
- 2-{[4-(4-氯苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-YL]硫代}-N'-[(E)-2-呋喃基亚甲基]乙酰肼
- 2-{[4-(4-氯苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-YL]硫代}-N'-[(E)-2-噻吩基亚甲基]乙酰肼
独特性
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-YL]硫代}-N’-[(E)-3-吡啶基亚甲基]乙酰肼的独特性在于其特定的结构特征,例如三唑环与氯苯基基团和吡啶基亚甲基部分的组合。这些结构元素有助于其独特的化学和生物特性,使其与类似化合物区分开来。
属性
分子式 |
C22H17ClN6OS |
|---|---|
分子量 |
448.9 g/mol |
IUPAC 名称 |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H17ClN6OS/c23-18-8-10-19(11-9-18)29-21(17-6-2-1-3-7-17)27-28-22(29)31-15-20(30)26-25-14-16-5-4-12-24-13-16/h1-14H,15H2,(H,26,30)/b25-14+ |
InChI 键 |
KLIJZCHPMAFDNI-AFUMVMLFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CN=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B11677001.png)

![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677019.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11677023.png)

![1-(4-Methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11677043.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11677064.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677068.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11677070.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677080.png)

![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11677086.png)
![(5Z)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677096.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677101.png)
